molecular formula C17H19N B11869755 9-Butyl-3-methyl-9H-indeno[2,1-C]pyridine CAS No. 88223-25-0

9-Butyl-3-methyl-9H-indeno[2,1-C]pyridine

Cat. No.: B11869755
CAS No.: 88223-25-0
M. Wt: 237.34 g/mol
InChI Key: QUGQJSIMWWNMEJ-UHFFFAOYSA-N
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Description

9-Butyl-3-methyl-9H-indeno[2,1-C]pyridine is a heterocyclic compound that belongs to the indeno-pyridine family This compound is characterized by its unique structure, which includes a butyl group at the 9th position and a methyl group at the 3rd position of the indeno-pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Butyl-3-methyl-9H-indeno[2,1-C]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as substituted benzaldehydes and pyridine derivatives can be used. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

9-Butyl-3-methyl-9H-indeno[2,1-C]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides, alkyl, or aryl groups .

Scientific Research Applications

9-Butyl-3-methyl-9H-indeno[2,1-C]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Butyl-3-methyl-9H-indeno[2,1-C]pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Butyl-3-methyl-9H-indeno[2,1-C]pyridine is unique due to its specific substitutions, which confer distinct chemical and physical properties.

Properties

CAS No.

88223-25-0

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

9-butyl-3-methyl-9H-indeno[2,1-c]pyridine

InChI

InChI=1S/C17H19N/c1-3-4-7-15-13-8-5-6-9-14(13)16-10-12(2)18-11-17(15)16/h5-6,8-11,15H,3-4,7H2,1-2H3

InChI Key

QUGQJSIMWWNMEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C2=CC=CC=C2C3=C1C=NC(=C3)C

Origin of Product

United States

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